2,4-Diphenylthiazole

Overview

Description

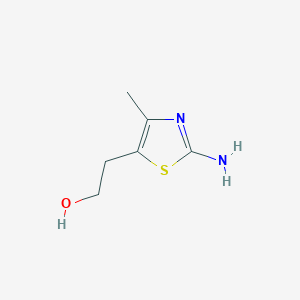

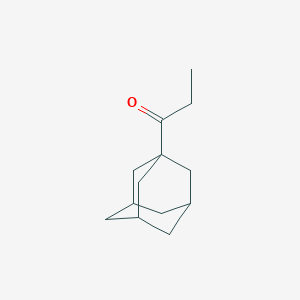

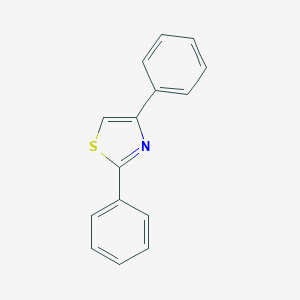

2,4-Diphenylthiazole is a chemical compound with the empirical formula C15H11NS . It is a solid substance .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in several studies . For instance, one study described the synthesis of a series of 2,4-disubstituted arylthiazoles, which involved a Suzuki–Miyaura palladium-catalyzed coupling .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring with phenyl groups attached at the 2 and 4 positions . The molecular weight of the compound is 237.32 .Chemical Reactions Analysis

This compound and its derivatives have been involved in various chemical reactions for the synthesis of bioactive molecules . These reactions have led to the creation of compounds with significant biological activities.Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C15H11NS and it has a molecular weight of 237.32 .Scientific Research Applications

Corrosion Inhibition

- Adsorption on Mild Steel : Triazole derivatives, including 2,4-Diphenylthiazole, have been studied for corrosion inhibition on mild steel surfaces. They exhibit significant efficiency in preventing corrosion, particularly in hydrochloric acid environments. Their effectiveness is attributed to the type and nature of substituents in the inhibitor molecule, with adsorption following the Langmuir isotherm model (Bentiss et al., 2007).

Fluorination Chemistry

- Nuclear Fluorination : Research has shown that this compound derivatives can be fluorinated at the 5-position using the N–F fluorinating reagent Accufluor®. Although selective fluorination on the thiazole ring occurs, it is often incomplete, resulting in moderate yields of fluorinated products (Campbell & Stephens, 2006).

Anti-Inflammatory Properties

- Potential Anti-Inflammatory Agents : A series of diphenylthiazole derivatives have been synthesized and tested for anti-inflammatory properties. They demonstrated significant effectiveness in reducing inflammation in animal models, acting as COX enzyme inhibitors. Some compounds showed higher activity compared to known anti-inflammatory drugs (Abdelazeem et al., 2015).

- COX Enzyme Inhibition : Further studies on diphenylthiazole-thiazolidinone hybrids revealed their potent COX inhibitory activity, validating their potential as anti-inflammatory/analgesic agents. Specific compounds exhibited the highest activity in both in vitro and in vivo assays (Abdelazeem & Salama, 2015).

Biological Activities

- Antimicrobial and Antifungal Activities : Novel N,4-diphenylthiazol-2-amine derivatives have demonstrated potent antifungal activity, as well as good anti-inflammatory and moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies indicated a strong binding affinity against specific pathogens (Nadaf et al., 2019).

- Cholinesterase Enzymes Inhibition : Some 1,2,3-triazoles, related to diphenylthiazole, have been synthesized and investigated for inhibitory activities against cholinesterase enzymes, exhibiting significant antioxidant and antimicrobial effects. They displayed strong inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting therapeutic potential in neurological conditions (Almaz, 2022).

Other Applications

- Scintillating Efficiencies : Research on 2,5-diarylthiazole derivatives, closely related to this compound, has shown their potential in scintillation efficiency studies. These compounds exhibit fluorescence spectra shifts due to intramolecular hydrogen bonds, relevant in material science applications (Prezhdo et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Research on 2,4-Diphenylthiazole and its derivatives is ongoing, with a focus on their potential as bioactive molecules . These compounds have shown promise in various areas, including as potential anti-inflammatory agents and as trypanocidal agents . Further investigation is needed to fully understand their properties and potential applications.

Properties

IUPAC Name |

2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECVJDZXBUVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346996 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-14-8 | |

| Record name | 2,4-Diphenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)